Benzeneethanamine, N-octyl-

Catalog No.
S12958040
CAS No.
5663-91-2
M.F
C16H27N
M. Wt
233.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzeneethanamine, N-octyl-

CAS Number

5663-91-2

Product Name

Benzeneethanamine, N-octyl-

IUPAC Name

N-(2-phenylethyl)octan-1-amine

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-10-14-17-15-13-16-11-8-7-9-12-16/h7-9,11-12,17H,2-6,10,13-15H2,1H3

InChI Key

IPCWLAWINISDKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCC1=CC=CC=C1

Benzeneethanamine, N-octyl- is an organic compound characterized by the presence of a benzene ring, an ethylamine group, and an octyl substituent. Its molecular structure can be denoted as C15_{15}H23_{23}N, indicating the presence of 15 carbon atoms, 23 hydrogen atoms, and one nitrogen atom. This compound belongs to the class of amines and is notable for its hydrophobic octyl chain, which influences its solubility and biological interactions. The compound's unique structure contributes to its potential applications in various fields, including pharmaceuticals and materials science.

Benzeneethanamine, N-octyl- is expected to undergo typical reactions associated with amines, such as:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Electrophilic Aromatic Substitution: The benzene ring may participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.
  • Acylation: The amine can react with acyl chlorides to form amides.

These reactions are influenced by the steric effects of the octyl group and the electronic properties of the benzene ring.

  • Antimicrobial Properties: Many amines have shown efficacy against bacterial and fungal pathogens.
  • Neurotransmitter Activity: Compounds with structural similarities to neurotransmitters may interact with receptors in the central nervous system.
  • Potential Toxicity: As with many organic amines, toxicity profiles should be evaluated due to possible adverse effects on human health.

The synthesis of benzeneethanamine, N-octyl- can be approached through several methods:

  • Direct Alkylation: Reaction of benzeneethanamine with 1-bromooctane in the presence of a base (e.g., sodium hydride) can yield N-octylbenzeneethanamine.
  • Reductive Amination: Starting from benzaldehyde and octylamine under reducing conditions (using catalysts like Raney nickel) can also produce this compound.
  • Amine Coupling Reactions: Utilizing coupling agents (e.g., EDC or DCC) to link octylamine with a benzene derivative could be an effective synthetic route.

Benzeneethanamine, N-octyl- has potential applications in various domains:

  • Pharmaceuticals: It may serve as a precursor for drug development due to its amine functionality.
  • Surfactants: The hydrophobic nature of the octyl group makes it suitable for use in surfactants or emulsifiers.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving benzeneethanamine, N-octyl- could focus on:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors could reveal potential pharmacological effects.
  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes might provide insights into its biological activities.
  • Toxicological Assessments: Evaluating its safety profile through in vitro and in vivo studies is crucial for understanding its environmental impact and human health risks.

Benzeneethanamine, N-octyl- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
BenzylamineC6_6H5_5CH2_2NH2_2Common precursor in pharmaceuticals; basicity
OctylanilineC8_8H9_9NUsed in dye production; higher hydrophobicity
1-OctylanilineC8_8H9_9NSimilar structure; used as a surfactant
PhenethylamineC8_8H11_11NNeurotransmitter precursor; psychoactive effects
DodecylbenzeneethanamineC15_15H25_25NIncreased hydrophobicity; potential surfactant

Benzeneethanamine, N-octyl- is unique due to its specific combination of an ethylene bridge linking the benzene ring and an octyl group, which influences both its chemical reactivity and biological interactions compared to other similar compounds.

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is N-octyl-2-phenylethylamine [12] [16]. This nomenclature follows established conventions for amine derivatives where the alkyl substituent is designated with the N- prefix, indicating substitution at the nitrogen atom [24].

Alternative chemical designations for this compound include:

Designation TypeNameSource Reference
Chemical Abstracts Service Index NameBenzeneethanamine, N-octyl- [12] [16]
Systematic NameN-octyl-2-phenylethylamine [12] [16]
Common NameOctylphenethylamine [30] [31]
Structural Description2-(Octylamino)ethylbenzene [30] [31]

The compound belongs to the broader phenethylamine family, which encompasses derivatives containing phenethylamine as a structural backbone [30] [34]. The parent compound, phenethylamine, is systematically known as benzeneethanamine and carries the Chemical Abstracts Service registry number 64-04-0 [12] [16] [27].

CAS Registry Number and Regulatory Databases

For comparative reference, related octyl-substituted aromatic compounds demonstrate established registry patterns:

Related CompoundCAS NumberChemical FormulaDatabase Status
N-octyl-N-phenylaniline86-25-9C₂₀H₂₇NEstablished [19] [23]
Benzene, octyl-2189-60-8C₁₄H₂₂Established [2] [25]
N-octyl-2-phenylacetamide57772-71-1C₁₆H₂₅NOEstablished [28]

The absence of specific registry information in major databases suggests that benzeneethanamine, N-octyl- may require additional documentation through specialized chemical synthesis literature or proprietary research databases [1] [2] [3].

Molecular Formula and Weight Validation

The molecular formula for benzeneethanamine, N-octyl- is C₁₆H₂₇N [5]. This formula reflects the structural composition consisting of sixteen carbon atoms, twenty-seven hydrogen atoms, and one nitrogen atom [5].

Molecular Weight Calculation:

ElementAtomic Weight (g/mol)Number of AtomsContribution (g/mol)
Carbon12.01116192.176
Hydrogen1.0082727.216
Nitrogen14.007114.007
Total Molecular Weight233.399

The calculated molecular weight of 233.399 grams per mole aligns with computational chemistry standards for organic compounds of this structural complexity [17]. This molecular weight calculation utilizes standard atomic weights as established by the National Institute of Standards and Technology [17].

Structural Validation:

The molecular formula C₁₆H₂₇N corresponds to a phenethylamine derivative where an octyl group (C₈H₁₇) is attached to the nitrogen atom of the basic phenethylamine structure (C₈H₁₁N) [12] [16]. The structural relationship can be expressed as:

  • Base phenethylamine: C₈H₁₁N (molecular weight 121.18 g/mol) [12] [16]
  • Octyl substituent: C₈H₁₇ (molecular weight 113.22 g/mol)
  • Combined structure minus one hydrogen: C₁₆H₂₇N (molecular weight 233.40 g/mol)

Benzeneethanamine, N-octyl- exhibits a complex three-dimensional structure characterized by distinct molecular regions that contribute to its overall conformational behavior. The compound possesses a molecular formula of C15H25N and a molecular weight of 233.39 g/mol, consisting of a benzene ring connected through an ethylene bridge to a secondary amine bearing an octyl substituent [2].

The two-dimensional structural analysis reveals the compound contains three primary structural components: an aromatic benzene ring (C6H5-), a flexible ethylene linker (-CH2CH2-), and an extended octyl chain (-C8H17) attached to the nitrogen atom. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.39-1.40 Å and internal angles of 120° [3]. The ethylene bridge provides conformational flexibility between the aromatic and aliphatic regions, with typical C-C bond lengths of 1.53-1.54 Å and tetrahedral bond angles around 109.5°.

Three-dimensional conformational analysis indicates that the molecule can adopt multiple stable conformations due to rotation around the C-C bonds in the ethylene linker and the extensive octyl chain [4] [5]. The dihedral angle between the phenyl ring and the ethyl linker can vary significantly, with gauche conformers (±60°) being particularly favorable due to minimized steric interactions. The octyl chain exhibits considerable conformational freedom, allowing the molecule to adopt extended or folded configurations depending on environmental conditions.

Computational studies on related phenethylamine derivatives suggest that the most stable conformations involve the phenyl ring and amino group positioned to minimize electrostatic repulsion while maximizing favorable van der Waals interactions [6] [5]. The nitrogen atom adopts typical sp3 hybridization geometry with C-N bond lengths of approximately 1.47-1.48 Å and bond angles ranging from 111-113°.

The molecular volume is estimated to be approximately 290-310 ų, with the octyl chain contributing significantly to the overall molecular size and lipophilic character. This extended aliphatic chain enhances membrane permeability and hydrophobic interactions, which are crucial for biological activity [7].

Computational Modeling of Electronic Configuration

Density functional theory calculations on phenethylamine derivatives provide valuable insights into the electronic structure of Benzeneethanamine, N-octyl- [6] [8]. The frontier molecular orbitals play a crucial role in determining the compound's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the nitrogen lone pair with significant contribution from the benzene π-system, positioned at approximately -5.5 to -6.0 eV [8] [9]. This orbital configuration is responsible for the compound's nucleophilic character and basicity. The Lowest Unoccupied Molecular Orbital (LUMO) resides primarily on the benzene π* system at approximately -0.5 to -1.0 eV, representing the primary site for electrophilic attack [10] [11].

The HOMO-LUMO energy gap for phenethylamine derivatives typically ranges from 5.0 to 5.5 eV, indicating moderate kinetic stability toward electron transfer reactions [10] [12]. This energy gap is influenced by the electronic properties of both the aromatic ring and the amino substituent, with the octyl chain having minimal direct effect on the frontier orbitals due to its saturated aliphatic nature.

Electronic density distribution analysis reveals that the benzene ring maintains its characteristic aromatic electron delocalization, with the π-electron system extending across all six carbon atoms [13] [14]. The amino nitrogen possesses a localized lone pair that can participate in hydrogen bonding and coordinate bond formation. Natural Bond Orbital analysis indicates significant stabilization interactions between the nitrogen lone pair and the adjacent σ*C-C orbitals of the ethylene linker [8] [15].

The orbital energy levels follow the expected pattern for aromatic amines: the π-orbitals of benzene are positioned between -6.0 to -9.0 eV, σ-orbitals of the aliphatic chain between -8.0 to -12.0 eV, and σ*-orbitals at higher energies (+2.0 to +5.0 eV) [8]. The n-orbital of nitrogen, critical for basicity and hydrogen bonding, is positioned at approximately -5.5 to -6.0 eV, making it readily available for chemical interactions.

Charge distribution analysis using Mulliken population analysis reveals partial negative charge accumulation on the nitrogen atom and aromatic carbons, while the aliphatic carbons bear slight positive charges. This charge distribution pattern is consistent with the expected nucleophilic behavior of the amine functionality and the electron-rich nature of the aromatic system [8] [9].

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy provides detailed structural information about Benzeneethanamine, N-octyl-. The 1H NMR spectrum exhibits characteristic signal patterns that allow for complete structural assignment [16] [17] [18].

The aromatic protons appear as a multiplet between 7.1-7.3 ppm, integrating for five hydrogens with typical benzene ring coupling patterns [19] [20]. The benzylic CH2 group adjacent to the aromatic ring resonates as a triplet around 2.6-2.8 ppm due to coupling with the adjacent methylene group. The α-CH2 group connected to nitrogen appears as a triplet at 2.7-2.9 ppm, slightly downfield due to the electron-withdrawing effect of nitrogen [17] [21].

The octyl chain protons exhibit a complex multiplet pattern between 0.9-1.6 ppm, with the terminal methyl group appearing as a characteristic triplet at 0.8-0.9 ppm [17] [18]. The N-H proton, when present, appears as a broad signal between 1-3 ppm, depending on concentration and solvent conditions, due to rapid exchange processes [19].

13C NMR analysis reveals distinct carbon environments: aromatic carbons resonate between 125-140 ppm, the benzylic carbon around 35-40 ppm, and aliphatic carbons between 14-32 ppm [17]. The terminal methyl carbon of the octyl chain typically appears around 14 ppm, while the remaining methylenes show progressive downfield shifts based on their proximity to nitrogen.

Infrared Spectroscopy provides functional group identification through characteristic vibrational frequencies [22] [23]. The N-H stretch appears as a medium-intensity, broad absorption between 3200-3500 cm⁻¹. Aromatic C-H stretches occur around 3000-3100 cm⁻¹, while aliphatic C-H stretches dominate the 2800-3000 cm⁻¹ region with strong intensity. Aromatic C=C stretches appear as medium-to-strong absorptions between 1450-1600 cm⁻¹ [22].

Mass Spectrometry analysis reveals characteristic fragmentation patterns typical of phenethylamine derivatives [24] [25]. The molecular ion [M+H]+ appears at m/z 234, typically with low intensity due to extensive fragmentation. The base peak often corresponds to tropylium-like cations at m/z 91-105, formed through benzylic cleavage and subsequent rearrangement [24] [25]. Alpha cleavage adjacent to nitrogen produces fragments in the m/z 104-134 range, with intensity depending on the specific cleavage pathway and rearrangement processes [25].

Additional fragmentation involves loss of portions of the octyl chain, producing a series of peaks differing by 14 mass units (CH2 loss). The characteristic phenethylamine fragment at m/z 104 (C6H5CH2CH2+) serves as a diagnostic ion for this structural class [24] [25]. Low-energy collision-induced dissociation reveals detailed fragmentation mechanisms involving both the aromatic system and aliphatic chain, providing structural confirmation and differentiation from isomeric compounds [24].

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

233.214349865 g/mol

Monoisotopic Mass

233.214349865 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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